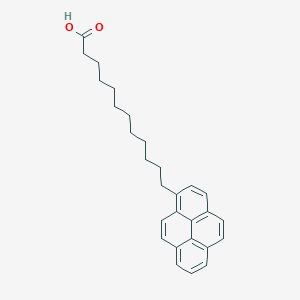

12-(1-Pyrene)dodecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

12-pyren-1-yldodecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O2/c29-26(30)14-9-7-5-3-1-2-4-6-8-11-21-15-16-24-18-17-22-12-10-13-23-19-20-25(21)28(24)27(22)23/h10,12-13,15-20H,1-9,11,14H2,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORFLUCVQONOPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219216 |

Source

|

| Record name | 12-(1-Pyrene)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69168-45-2 |

Source

|

| Record name | 12-(1-Pyrene)dodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069168452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-(1-Pyrene)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrenedodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 12-(1-Pyrene)dodecanoic Acid

Introduction: Unveiling the Molecular Lantern

12-(1-Pyrene)dodecanoic acid (PDA) is a versatile fluorescent probe that has garnered significant attention within the scientific community. This molecule ingeniously combines the highly fluorescent pyrene moiety with a twelve-carbon aliphatic chain terminating in a carboxylic acid group. This unique amphiphilic structure allows PDA to be strategically positioned within diverse microenvironments, making it an invaluable tool for researchers, particularly in the fields of biochemistry, materials science, and drug development. The pyrene fluorophore acts as a sensitive reporter, with its light-emitting properties exquisitely responsive to the polarity, viscosity, and proximity of its immediate surroundings. This guide provides a comprehensive overview of the core photophysical properties of PDA, offering both theoretical understanding and practical insights for its effective application.

Core Photophysical Properties: A Quantitative Overview

The interaction of this compound with light is characterized by a set of key photophysical parameters. These properties dictate its behavior as a fluorescent probe and are summarized below.

| Property | Value | Solvent | Citation |

| Molar Mass | 400.55 g/mol | - | |

| UV-Vis Absorption Maxima (λabs) | 342.5 nm326 nm312 nm276 nm264 nm254 nm243 nm233.5 nm | n-Hexane | [1] |

| 343 nm326 nm312.5 nm276 nm265 nm255 nm243 nm234 nm | 95% Ethanol | [1] | |

| Molar Extinction Coefficient (ε) | 42,800 M-1cm-1 (at 342.5 nm)54,000 M-1cm-1 (at 276 nm)72,000 M-1cm-1 (at 243 nm) | n-Hexane | [1] |

| 38,400 M-1cm-1 (at 343 nm)48,000 M-1cm-1 (at 276 nm)64,800 M-1cm-1 (at 243 nm) | 95% Ethanol | [1] | |

| Monomer Excitation Maximum (λex) | ~339 nm - 341 nm | Methanol | [2][3] |

| Monomer Emission Maximum (λem) | ~377 nm - 378 nm | Methanol, Hydrophobic Environments | [2][4] |

| Excimer Emission Maximum (λem) | ~475 nm | Aggregated State | [4] |

| Fluorescence Quantum Yield (ΦF) | Not explicitly reported for PDA. For the parent pyrene molecule, ΦF is 0.32 in cyclohexane. For pyrene derivatives, values can range from 0.19 to 0.93. | Cyclohexane (for pyrene) | |

| Fluorescence Lifetime (τF) | Not explicitly reported for PDA. The parent pyrene molecule has a long fluorescence lifetime, which can be in the order of hundreds of nanoseconds in deoxygenated solutions. | - |

The Jablonski Diagram: Visualizing the Journey of an Excited Electron

The photophysical processes of absorption and fluorescence can be elegantly visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

Sources

A Senior Application Scientist's Guide to the Synthesis and Purification of 12-(1-Pyrene)dodecanoic Acid

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and analytical validation of 12-(1-pyrene)dodecanoic acid (P12). Designed for researchers in biochemistry, cell biology, and drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure a high-yield, high-purity final product. The protocols herein are designed as a self-validating system, incorporating rigorous analytical checkpoints to confirm product identity and purity.

Introduction: The Strategic Value of a Pyrene-Labeled Fatty Acid

This compound is a fluorescent analog of the saturated C12 fatty acid, lauric acid. Its utility in research stems from the unique photophysical properties of the pyrene moiety, which acts as an environmentally sensitive fluorescent probe[1]. Covalently attached to a dodecanoic acid chain, it allows for the direct, real-time monitoring of lipid trafficking, membrane dynamics, and enzyme activity without the need for radioactive labels[2].

The pyrene fluorophore exhibits a long excited-state lifetime and is particularly known for its ability to form "excimers" (excited-state dimers) at high local concentrations. This phenomenon results in a distinct, red-shifted emission peak around 475 nm, in addition to the characteristic monomer emission around 377-397 nm[3][4]. This concentration-dependent spectral shift makes P12 an invaluable tool for studying processes that involve changes in lipid aggregation or localization, such as membrane fusion, lipid droplet formation, and the cellular uptake of fatty acids[1][3]. This guide provides the necessary framework to produce this critical research tool in-house with a high degree of confidence.

The Synthetic Pathway: A Four-Step Route to P12

The synthesis of this compound is most reliably achieved through a multi-step pathway beginning with commercially available 12-bromododecanoic acid and 1-pyrenecarboxaldehyde. The core of this strategy is the Wittig reaction, a powerful method for forming carbon-carbon double bonds[5]. The overall process involves protection of the carboxylic acid, formation of a phosphonium salt, the Wittig reaction itself, saturation of the newly formed double bond, and finally, deprotection to yield the target molecule.

Strategic Synthesis Overview

The diagram below outlines the complete synthetic workflow from starting materials to the final product. Each transformation is a critical step toward building the final molecular architecture.

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Causality Behind Experimental Choices:

-

Ester Protection (Step 1): The carboxylic acid of 12-bromododecanoic acid is acidic and would interfere with the basic conditions required for the Wittig reaction. Converting it to a methyl ester renders it inert to these conditions.

-

Wittig Reaction (Step 3a): This reaction is chosen for its reliability in forming alkenes from aldehydes and phosphonium ylides. It provides a direct method to couple the pyrene moiety to the fatty acid backbone.

-

Hydrogenation (Step 3b): The Wittig reaction produces a C=C double bond. To create a true analog of a saturated fatty acid, this bond must be reduced. Catalytic hydrogenation is the most efficient method for this transformation[5].

-

Saponification (Step 4): Base-catalyzed hydrolysis is a standard and high-yielding method to convert an ester back to a carboxylic acid, completing the synthesis[6].

Protocol 1: Synthesis of Methyl 12-(1-pyrenyl)dodecanoate (Intermediate 4)

-

Step 1: Esterification of 12-Bromododecanoic Acid.

-

Dissolve 12-bromododecanoic acid (1.0 eq)[7] in methanol (10 volumes).

-

Add concentrated sulfuric acid (0.05 eq) dropwise while stirring.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and remove methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 12-bromododecanoate as an oil.

-

-

Step 2: Formation of the Phosphonium Salt.

-

Dissolve methyl 12-bromododecanoate (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile or toluene.

-

Reflux the mixture for 24-48 hours. The phosphonium salt will precipitate as a white solid.

-

Cool the mixture, collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Step 3a: Wittig Reaction.

-

Suspend the phosphonium salt (1.1 eq) and 1-pyrenecarboxaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere[5].

-

Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol and add it dropwise to the suspension at room temperature. A deep red color indicates the formation of the ylide.

-

Stir the reaction at room temperature for 12-18 hours. Monitor by TLC for the disappearance of the aldehyde.

-

Quench the reaction by pouring it into ice water and extract with a mixture of hexane and ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 12-(1-pyrenyl)-11-dodecenoate as a mixture of cis/trans isomers[5].

-

-

Step 3b: Catalytic Hydrogenation.

-

Dissolve the crude product from the previous step in ethyl acetate or anhydrous ether.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).

-

Subject the mixture to a hydrogen atmosphere (2-3 atm or using a hydrogen balloon) and stir vigorously for 4-8 hours at room temperature[5].

-

Monitor the reaction by TLC or 1H NMR for the disappearance of the vinylic protons.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate to yield crude methyl 12-(1-pyrenyl)dodecanoate.

-

Protocol 2: Saponification to this compound (Final Product)

-

Step 4: Hydrolysis of the Methyl Ester.

-

Dissolve the crude methyl 12-(1-pyrenyl)dodecanoate in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of potassium hydroxide or lithium hydroxide (3-5 eq)[8].

-

Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the organic solvents under reduced pressure.

-

Dilute the residue with water and acidify to pH 2-3 with 1M HCl. The product will precipitate as a pale yellow or white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. This yields the crude P12 product.

-

Purification Workflow: From Crude Solid to Analytical Grade

Achieving high purity is paramount for reproducible biophysical experiments. Standard purification of pyrene fatty acids involves a two-tiered approach: initial purification by column chromatography to remove major impurities, followed by recrystallization to achieve high crystalline purity[9][10]. For applications demanding the highest purity, preparative HPLC is recommended[9].

Caption: Multi-step purification strategy for obtaining high-purity P12.

Protocol 3: Purification of this compound

-

Primary Purification: Silica Gel Column Chromatography.

-

Rationale: This step effectively separates the desired product from highly polar impurities (like triphenylphosphine oxide from the Wittig reaction) and non-polar impurities (like unreacted starting materials)[4].

-

Procedure:

-

Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

-

Dissolve the crude P12 in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the dried silica-adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30% ethyl acetate). An appropriate amount of acetic acid (0.5-1%) should be added to the eluent to keep the carboxylic acid protonated and prevent tailing.

-

Collect fractions and analyze by TLC, visualizing under UV light (254 nm and 365 nm).

-

Combine the pure fractions and evaporate the solvent to yield the partially purified product.

-

-

-

Final Polishing: Recrystallization.

-

Rationale: Recrystallization is an equilibrium-based process that purifies crystalline solids. As a hot, saturated solution cools, the molecules of the desired compound self-assemble into a crystal lattice, excluding impurities which remain in the solvent[11]. For pyrene derivatives, solvents like methanol, ethanol, or acetonitrile/alcohol mixtures are effective[12].

-

Procedure:

-

Place the partially purified P12 into an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent or solvent mixture (e.g., acetonitrile) and heat gently until the solid dissolves completely.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

Once crystal growth appears complete, place the flask in an ice bath for 30-60 minutes to maximize yield.

-

Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent.

-

Dry the crystals under high vacuum, protected from light.

-

-

Analytical Validation: The Self-Validating System

Confirmation of the final product's identity and purity is non-negotiable. A multi-pronged analytical approach using orthogonal techniques provides the highest level of confidence.

| Parameter | Technique | Expected Result | Rationale |

| Identity | Mass Spectrometry (ESI-MS) | [M-H]⁻ ion at m/z ≈ 399.23. | Confirms the molecular weight (400.55 g/mol ) of the final product[13][14]. |

| Structure | ¹H NMR (CDCl₃) | Characteristic peaks for pyrene aromatic protons (~7.8-8.3 ppm), a triplet for the α-CH₂ (~2.35 ppm), and a triplet for the terminal pyrene-CH₂ (~3.2-3.3 ppm)[9][15]. | Confirms the covalent structure and the successful coupling of the pyrene and dodecanoic acid moieties. |

| Purity | Reverse-Phase HPLC | A single major peak (>98% area) on a C18 column. | Quantifies the purity of the final product and detects any minor impurities unresolved by column chromatography[9]. |

| Functionality | Fluorescence Spectroscopy | Excitation max (λex) ~343 nm; Emission max (λem) ~377 nm and ~397 nm (in methanol or similar solvent)[13]. | Confirms that the pyrene fluorophore is intact and exhibits its characteristic spectral properties. |

Conclusion

The synthesis and purification of this compound is a well-established but exacting process. By following the detailed protocols and understanding the rationale behind each step—from the initial protection of the carboxylic acid to the final analytical validation—researchers can reliably produce high-purity P12. This fluorescent lipid probe serves as a powerful tool for elucidating complex biological processes, and the robust methodology presented in this guide ensures that experiments are built on a foundation of chemical certainty.

References

-

Hresko, R. C., Markello, T., Barenholz, Y., & Thompson, T. E. (1985). Purification and spectroscopic properties of pyrene fatty acids. Chemistry and Physics of Lipids, 38(3), 263-273. [Link]

-

Gatt, S., Fibach, E., & Dagan, A. (1984). Spectrofluorometric measurements of the dispersion state of pyrenedodecanoic acid and its uptake by cultured cells and liposomes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 796(2), 236-242. [Link]

-

Gatt, S., Nahas, N., & Fibach, E. (1986). Continuous spectrofluorometric measurements of uptake by cultured cells of 12-(1-pyrene)-dodecanoic acid from its complex with albumin. Biochemical Journal, 233(3), 859-864. [Link]

-

Katusin-Razem, B. (1978). Synthesis of the fluorescence probe, 12-(1-pyrenyl)dodecanoic acid. Croatica Chemica Acta, 51(2), 163-166. [Link]

-

Hresko, R. C., et al. (1985). Purification and spectroscopic properties of pyrene fatty acids. The Hebrew University of Jerusalem. [Link]

-

Tanaka, Y., et al. (2018). Design of Pyrene–Fatty Acid Conjugates for Real-Time Monitoring of Drug Delivery and Controllability of Drug Release. Molecular Pharmaceutics, 15(5), 1845-1853. [Link]

-

Negre-Salvayre, A., et al. (1989). Hydrolysis of fluorescent pyrene-acyl esters by human pancreatic carboxylic ester hydrolase and bile salt-stimulated lipase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1005(2), 185-190. [Link]

-

Edelmann, F. T. (2021). Discussion on "Pyrene for fluorescence - what is the easiest practical way to recrystallize pyrene...". ResearchGate. [Link]

-

Katusin-Razem, B. (1978). The Synthesis of the Fluorescence Probe, 12-(1-Pyrenyl)dodecanoic. hrcak.srce.hr. [Link]

-

Usman, R., et al. (2018). Investigation of Charge-Transfer Interactions modes in Mixed Stack Donor-Acceptor Cocrystals Toward Tunable Solid-State Emission Characteristics. ResearchGate. [Link]

-

Thiele, C., Papan, C., & Schifferer, M. (2021). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 9, 644045. [Link]

-

Kalnes, T. N., & Marker, T. L. (2014). Synthesis of 1,12-Dodecanedioic Acid by Combining Chemocatalysis and Biocatalysis – A Marriage of Convenience or Necessity? AIChE Annual Meeting Conference Proceedings. [Link]

-

Sha, C., et al. (2024). Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. Journal of Biotechnology, 385, 26-32. [Link]

-

PubChem. 12-Bromododecanoic Acid. National Center for Biotechnology Information. [Link]

-

Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

-

Keliher, M. T., et al. (2022). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 8(7), 967-975. [Link]

-

Doki, N., & Yokota, M. (2021). Pyrene Nanocrystals Crystallized by a Continuous Flow Microreactor. Journal of Materials Science and Chemical Engineering, 9, 1-6. [Link]

-

Coenen, T., et al. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. Applied Microbiology and Biotechnology, 107(7), 2209-2221. [Link]

-

Paul, A., et al. (2022). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics, 24(1), 350-362. [Link]

-

ResearchGate. Scheme 1. Synthesis of pyrene-functionalized amino acid 12 and cationic... ResearchGate. [Link]

-

Zhang, G., et al. (2013). Tuning solid-state fluorescence of pyrene derivatives via a cocrystal strategy. CrystEngComm, 15, 4798-4801. [Link]

-

U.S. Environmental Protection Agency. (2012). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. nepis.epa.gov. [Link]

-

Loidl, A., et al. (2020). Pyrene-labeled lipids as tools in membrane biophysics and cell biology. Biophysical Reviews, 12, 947-959. [Link]

-

Magritek. (2019). Characterizing fatty acids with advanced multinuclear NMR methods. magritek.com. [Link]

-

Koshikari, Y. (2014). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Tokyo University of Agriculture and Technology. [Link]

-

LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. lipidmaps.org. [Link]

-

van den Berg, J. J., & Post, J. A. (1993). Degradation of pyrene-labelled phospholipids by lysosomal phospholipases in vitro. Dependence of degradation on the length and position of the labelled and unlabelled acyl chains. Biochemical Journal, 292(Pt 3), 753–759. [Link]

-

MolPort. 12-bromododecanoic acid. molport.com. [Link]

-

Depa, L., et al. (2024). FAMS—A Targeted Fatty Acid Mass Spectrometry Method for Monitoring Free Fatty Acids from Polysorbate Hydrolysis. Methods and Protocols, 7(5), 65. [Link]

-

Giese, R. W., et al. (2001). Extraction and purification of depurinated benzo[a]pyrene-adducted DNA bases from human urine by immunoaffinity chromatography coupled with HPLC and analysis by LC/quadrupole ion-trap MS. Analytical Chemistry, 73(13), 2993-3001. [Link]

-

Le, A., et al. (2013). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Journal of Chromatography B, 927, 151-158. [Link]

-

Kim, Y., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Catalysts, 9(1), 66. [Link]

-

ResearchGate. (2022). Separation and purification of dodecanedioic acid from its homologous compounds by falling film crystallization. ResearchGate. [Link]

-

Scheps, D., et al. (2013). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Biotechnology, 6(5), 581-589. [Link]

-

NIST. Dodecanoic acid, dodecyl ester. NIST Chemistry WebBook. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Lauric acid on Newcrom BH Column. sielc.com. [Link]

-

PubChem. Lauric Acid. National Center for Biotechnology Information. [Link]

-

Mazar, A. P., et al. (2007). Development of an Immunoaffinity Method for Purification of Streptokinase. Avicenna Journal of Medical Biotechnology, 1(1), 35-42. [Link]

-

NP-MRD. Showing NP-Card for Dodecanoic acid (NP0001225). np-mrd.org. [Link]

Sources

- 1. Continuous spectrofluorometric measurements of uptake by cultured cells of 12-(1-pyrene)-dodecanoic acid from its complex with albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectrofluorometric measurements of the dispersion state of pyrenedodecanoic acid and its uptake by cultured cells and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of Pyrene–Fatty Acid Conjugates for Real-Time Monitoring of Drug Delivery and Controllability of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. 12-Bromododecanoic Acid | C12H23BrO2 | CID 175468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 9. Purification and spectroscopic properties of pyrene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cris.huji.ac.il [cris.huji.ac.il]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. chemodex.com [chemodex.com]

- 14. chemscene.com [chemscene.com]

- 15. magritek.com [magritek.com]

Unveiling Membrane Dynamics: The Mechanism of 12-(1-Pyrene)dodecanoic Acid as a Fluorescent Probe

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

12-(1-Pyrene)dodecanoic acid (PDAO) is a powerful fluorescent probe widely employed to investigate the biophysical properties of lipid membranes. By leveraging the unique photophysics of its pyrene moiety, PDAO provides quantitative insights into membrane fluidity, lipid-protein interactions, and the effects of exogenous compounds on membrane structure. The core of its mechanism lies in the distance-dependent formation of an excited-state dimer, or "excimer," which exhibits a distinct, red-shifted fluorescence emission compared to the pyrene monomer. The ratio of excimer-to-monomer (E/M) fluorescence intensity serves as a sensitive reporter of the probe's lateral diffusion rate, which is intrinsically linked to the fluidity of its microenvironment. This guide provides an in-depth exploration of the theoretical underpinnings, practical application, and data interpretation of PDAO as a premier tool in membrane research and drug development.

The Foundational Principle: Pyrene Monomer and Excimer Fluorescence

The utility of PDAO is entirely dependent on the photophysical behavior of the pyrene fluorophore. Pyrene is a polycyclic aromatic hydrocarbon that, upon excitation with UV light, exhibits two distinct fluorescence emission pathways.[1][2]

-

Monomer Emission: An isolated, excited pyrene molecule (Py*) will relax to its ground state by emitting photons. This results in a characteristic, structured fluorescence spectrum with well-defined vibronic bands, typically with a primary peak around 375-378 nm.[3][4] This is referred to as monomer fluorescence.

-

Excimer Emission: If an excited pyrene molecule (Py) collides with a ground-state pyrene molecule (Py) before it fluoresces, they can form a transient, unstable complex known as an excimer ({PyPy}).[1][2] This excimer then emits a photon at a much longer wavelength, resulting in a broad, structureless emission band centered around 470-480 nm.[1][2][5] The excimer is dissociative in the ground state, meaning it immediately separates back into two monomeric pyrene molecules after emission.[1]

The formation of the excimer is a diffusion-controlled, bimolecular process.[1] Its rate is directly proportional to the local concentration of the probe and the diffusion coefficient of the probe within its medium.[6] It is this fundamental principle that allows PDAO to report on the dynamics of its environment.

Caption: Core mechanism of pyrene fluorescence, showing monomer and excimer pathways.

This compound: Structure and Membrane Incorporation

PDAO consists of a pyrene fluorophore covalently attached to the terminal end of a 12-carbon fatty acid chain (dodecanoic acid).[7] This amphipathic structure is key to its function as a membrane probe.

-

The hydrophobic pyrene moiety and the aliphatic chain readily partition into the acyl chain region of the lipid bilayer.[8]

-

The hydrophilic carboxylic acid headgroup anchors the probe at the membrane-water interface.

This orientation ensures that the pyrene group resides within the hydrophobic core of the membrane, allowing it to report on the properties of that specific environment.[8] When multiple PDAO molecules are incorporated into a membrane, their lateral movement and subsequent collisions within the bilayer govern the rate of excimer formation.

Key Application: Quantifying Membrane Fluidity

The primary application of PDAO is the measurement of membrane fluidity, a term describing the ease of movement of lipids and proteins within the membrane.[6] This parameter is critical for cellular processes such as signaling, transport, and enzyme activity.[6][9]

The E/M Ratio as a Fluidity Index

The ratio of excimer fluorescence intensity (IE) to monomer fluorescence intensity (IM) provides a ratiometric, quantitative measure of membrane fluidity.

-

In a highly fluid (liquid-disordered) membrane: The lateral diffusion of PDAO is rapid, leading to frequent collisions between excited and ground-state probes. This results in a high rate of excimer formation and thus a high E/M ratio.[5]

-

In a viscous or rigid (gel or liquid-ordered) membrane: The lateral movement of PDAO is restricted. Collisions are less frequent, leading to a lower rate of excimer formation. The excited probes are more likely to relax via the monomer pathway, resulting in a low E/M ratio.[5]

This relationship provides a direct link between a spectroscopic observable (the E/M ratio) and a fundamental biophysical property of the membrane.

Caption: Relationship between membrane state, probe dynamics, and the resulting E/M ratio.

Experimental Protocol: Measuring Membrane Fluidity in Live Cells

This protocol provides a validated workflow for assessing changes in plasma membrane fluidity in adherent cells using a fluorescence plate reader.

A. Reagent Preparation:

-

PDAO Stock Solution (1 mM): Dissolve 1 mg of this compound (MW: 400.55) in 2.5 mL of DMSO or ethanol.[10] Store protected from light at -20°C.

-

Pluronic F-127 (10% w/v): Dissolve 1 g of Pluronic F-127 in 10 mL of sterile water. This surfactant aids in the dispersion of the hydrophobic probe in aqueous media.

-

Labeling Medium: Prepare a working solution of PDAO in serum-free cell culture medium or a buffered salt solution (e.g., HBSS). For a final concentration of 5 µM PDAO, add 5 µL of 1 mM PDAO stock and 8 µL of 10% Pluronic F-127 to 1 mL of medium. Vortex thoroughly. The final Pluronic F-127 concentration should be ~0.08%.

B. Cell Labeling and Treatment:

-

Cell Culture: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in a 80-90% confluent monolayer on the day of the experiment.

-

Compound Treatment: Treat cells with the test compound (e.g., drug candidate, lipid modulator) for the desired duration. Include appropriate vehicle controls. A positive control for increased fluidity could be a low concentration of ethanol (e.g., 100-200 mM for 48 hours).

-

Washing: Gently wash the cells twice with pre-warmed serum-free medium or HBSS to remove any residual treatment compounds.

-

Labeling: Add 100 µL of the prepared Labeling Medium to each well.

-

Incubation: Incubate the plate for 1 hour at 37°C, protected from light. Incubation times may require optimization depending on the cell type.[11]

C. Fluorescence Measurement:

-

Washing: Gently wash the cells three times with pre-warmed buffer (e.g., HBSS) to remove unincorporated probe.

-

Final Volume: Add 100 µL of buffer to each well.

-

Plate Reader Settings:

-

Set the excitation wavelength to ~350 nm.

-

Set the emission detection for two wavelengths:

-

Monomer (IM): ~400 nm

-

Excimer (IE): ~470 nm

-

-

Ensure the gain settings are optimized to avoid signal saturation while providing a robust signal for both channels.

-

-

Data Acquisition: Read the fluorescence intensity for both emission channels for all wells.

D. Data Analysis:

-

Background Subtraction: Subtract the fluorescence intensity from wells containing unlabeled cells (autofluorescence control) from all readings.

-

Calculate E/M Ratio: For each well, calculate the ratio of the background-subtracted excimer intensity to the monomer intensity (Ratio = IE / IM).

-

Normalization: Normalize the E/M ratios of treated samples to the vehicle control to determine the relative change in membrane fluidity.

Trustworthiness and Causality in the Protocol

-

Why use Pluronic F-127? PDAO is highly hydrophobic and will not readily disperse in aqueous media. Pluronic F-127 acts as a non-ionic surfactant to create a fine dispersion, preventing probe aggregation and facilitating its transfer into the cell membrane.

-

Why serum-free medium? Serum albumin binds fatty acids with high affinity.[12] Its presence during labeling would sequester the PDAO probe, significantly reducing the efficiency of membrane incorporation.

-

Why wash extensively? Unincorporated PDAO can form micelles in the aqueous phase, which exhibit a strong excimer signal and would confound the measurement of membrane-specific fluidity.[4] Thorough washing is critical for a self-validating system.

-

Why a ratiometric measurement? The E/M ratio is internally controlled. It is largely independent of variations in cell number, probe concentration (within an optimal range), and instrument fluctuations, making it a more robust readout than single-wavelength intensity measurements.[11]

Advanced Applications

Beyond bulk fluidity measurements, PDAO is a versatile tool for more nuanced investigations.

Probing Lipid-Protein Interactions

Membrane proteins often induce local changes in the lipid environment. PDAO can be used to probe these interactions. For example, the binding of a protein to a membrane may locally order or sequester lipids, leading to a decrease in the E/M ratio in the protein's vicinity.[6] This requires sophisticated techniques like fluorescence resonance energy transfer (FRET) from a labeled protein to PDAO, or advanced microscopy, but the underlying principle of altered probe diffusion remains the same.

Investigating Drug-Membrane Interactions

Many therapeutic agents exert their effects by interacting with or partitioning into the cell membrane. PDAO can serve as a reporter for these events.

-

Membrane Disruption: Compounds that increase membrane disorder (fluidizers) will increase the PDAO E/M ratio.

-

Lipid Ordering: Drugs that induce lipid packing or domain formation (rigidifiers) will decrease the E/M ratio.

This makes PDAO a valuable tool in secondary screening and mechanism-of-action studies for drug candidates that may have membrane-centric effects.

Data Presentation and Interpretation

Quantitative data derived from PDAO experiments should be presented clearly for comparison.

Table 1: Photophysical Properties of this compound

| Property | Wavelength (nm) | Characteristics | Reference |

| Excitation Maximum (λex) | ~339-350 | In methanol/membranes | [10] |

| Monomer Emission (λem) | ~377-400 | Structured, vibronic peaks | [1][10] |

| Excimer Emission (λem) | ~470-480 | Broad, structureless | [1] |

Interpreting the E/M Ratio: An increase in the E/M ratio unequivocally indicates an increase in the lateral mobility of the probe, corresponding to higher membrane fluidity. Conversely, a decrease in the ratio signifies restricted mobility and lower fluidity. It is crucial to ensure that the observed changes are not due to fluorescence quenching or other artifacts. Quenching can occur if the test compound has an absorbance spectrum that overlaps with the pyrene emission.[13][14] This can be checked by acquiring full emission spectra.

Limitations and Considerations

-

Probe-Induced Perturbation: At high concentrations, the bulky pyrene moiety can itself perturb the membrane structure it is intended to measure.[15] It is essential to use the lowest probe concentration that provides an adequate signal.

-

Cellular Autofluorescence: The UV excitation required for pyrene can induce significant autofluorescence in biological samples, particularly from NADH and flavins.[16] Proper background subtraction is critical. Time-resolved fluorescence can also be used to distinguish the long-lifetime pyrene signal from short-lived autofluorescence.[11]

-

Photobleaching: While relatively photostable, pyrene can be susceptible to photobleaching under intense illumination. Oxygen depletion can mitigate this issue in microscopy applications.[16]

-

Probe Location: PDAO reports on the average fluidity of the membrane environment it occupies. It does not provide information on specific lipid domains without correlation with other techniques.

Conclusion

This compound is a scientifically robust and versatile fluorescent probe. Its mechanism, grounded in the fundamental principles of diffusion-controlled excimer formation, provides a reliable and quantitative method for assessing membrane fluidity. By following validated protocols and understanding the causality behind each experimental step, researchers in basic science and drug development can effectively leverage PDAO to gain critical insights into the dynamic world of the cell membrane.

References

-

Yamazaki, I., Tamai, N., & Yamazaki, T. (1987). Picosecond Fluorescence Spectroscopy on Excimer Formation and Excitation Energy Transfer of Pyrene in Langmuir-Blodgett Monolayer Films. The Journal of Physical Chemistry, 91(13), 3572–3577. [Link]

-

Bou-Abdallah, F., & Worley, J. (2018). Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. Journal of Chemical Education, 95(7), 1202–1206. [Link]

-

Wang, L., et al. (2012). Pyrene Excimer Nucleic Acid Probes for Biomolecule Signaling. IntechOpen. [Link]

-

Duhamel, J. (2021). New Insights in the Study of Pyrene Excimer Fluorescence to Characterize Macromolecules and their Supramolecular Assemblies in Solution. Langmuir, 37(1), 1-15. [Link]

-

Aisenbrey, C., et al. (2011). Influence of Pyrene-Labeling on Fluid Lipid Membranes. The Journal of Physical Chemistry B, 115(7), 1599–1609. [Link]

-

Galla, H. J., & Sackmann, E. (1975). Excimer-forming lipids in membrane research. Journal of the American Chemical Society, 97(14), 4114-4120. [Link]

-

Mandal, T. K., & Narayanaswami, V. (2013). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. The Journal of Biological Chemistry, 288(33), 23831–23842. [Link]

-

Masuda, M., et al. (1987). Measurement of membrane fluidity of polymorphonuclear leukocytes by flow cytometry. Journal of Immunological Methods, 96(2), 225-231. [Link]

-

Megha & London, E. (2004). Differential Detection of Phospholipid Fluidity, Order, and Spacing by Fluorescence Spectroscopy of Bis-pyrene, Prodan, Nystatin. Biophysical Journal, 86(3), 1593-1605. [Link]

-

Sahu, K., et al. (2007). Quenching of fluorescence of pyrene-substituted lecithin by tetracyanoquinodimethane in liposomes. Biophysical Journal, 92(5), 1667-1675. [Link]

-

Catalá, A., et al. (1998). Pyrene derivatives as markers of transbilayer effect of lipid peroxidation on neuronal membranes. Neurochemical Research, 23(3), 373-378. [Link]

-

Katušin-Ražem, B. (1978). The Synthesis of the Fluorescence Probe, 12-(1-Pyrenyl)dodecanoic Acid. Croatica Chemica Acta, 51(2), 163-166. [Link]

-

Somerharju, P. (2002). Pyrene-labeled lipids as tools in membrane biophysics and cell biology. Chemistry and Physics of Lipids, 116(1-2), 57-74. [Link]

-

Hresko, R. C., et al. (1996). Lateral organization of pyrene-labeled lipids in bilayers as determined from the deviation from equilibrium between pyrene monomers and excimers. Biophysical Journal, 70(2), 890-901. [Link]

-

Fresneda, J. A., et al. (2019). Luminescence quenching of pyrene-labelled fluorescent dendrons by surface anchoring of ruthenium nanoparticles. Dalton Transactions, 48(4), 1279-1288. [Link]

-

Dupuy, C., & Duportail, G. (1999). New fluorescent octadecapentaenoic acids as probes of lipid membranes and protein-lipid interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1419(1), 53-66. [Link]

-

Sahu, K., et al. (2007). Quenching of fluorescence of pyrene-substituted lecithin by tetracyanoquinodimethane in liposomes. Biophysical Journal, 92(5), 1667-1675. [Link]

-

Katusin-Razem, B. (1978). Synthesis of the fluorescence probe, 12-(1-pyrenyl)dodecanoic acid. ETDEWEB. [Link]

-

Vivas, Y. (2017). How can I measure membrane fluidity with PDA?. ResearchGate. [Link]

-

Gaus, K., et al. (2005). Fluorescence imaging of pyrene-labeled lipids in living cells. Methods in Enzymology, 398, 383-394. [Link]

-

Gatt, S., & Fibach, E. (1983). Spectrofluorometric measurements of the dispersion state of pyrenedodecanoic acid and its uptake by cultured cells and liposomes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 751(3), 475-483. [Link]

-

Gatt, S., Nahas, N., & Fibach, E. (1984). Continuous spectrofluorometric measurements of uptake by cultured cells of 12-(1-pyrene)-dodecanoic acid from its complex with albumin. Biochemical Journal, 221(1), 25-30. [Link]

-

Gaus, K., et al. (2005). Fluorescence imaging of pyrene-labeled lipids in living cells. Semantic Scholar. [Link]

-

Somerharju, P. (2002). Pyrene-labeled lipids as tools in membrane biophysics and cell biology. Chemistry and Physics of Lipids, 116(1-2), 57-74. [Link]

-

Ivanov, I., et al. (2003). Fluorescent dyes as probes to study lipid-binding proteins. Proteins: Structure, Function, and Bioinformatics, 53(3), 441-451. [Link]

-

Haberkant, P., et al. (2021). Discovery of lipid-mediated protein-protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. bioRxiv. [Link]

-

Domínguez-Castro, M., et al. (2022). Circularized fluorescent nanodiscs for probing protein–lipid interactions. Nature Communications, 13(1), 2415. [Link]

-

Galla, H. J. (2001). 1-Pyrenedecanoic acid (PDA). ResearchGate. [Link]

-

Haberkant, P., et al. (2023). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science, 14(10), 2631-2642. [Link]

-

Müller, A., et al. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Journal of Visualized Experiments, (140), 58373. [Link]

-

Sepúlveda, R. V., et al. (2021). The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I. Toxins, 13(12), 856. [Link]

-

Matrix Fine Chemicals. (n.d.). 12-(1-PYRENE)-DODECANOIC ACID. Retrieved from [Link]

-

Raison, J. K., et al. (1981). Membrane Lipid Fluidity and Its Effect on the Activation Energy of Membrane-Associated Enzymes. Journal of Biological Chemistry, 256(10), 5135-5140. [Link]

-

Yang, J. H., et al. (2012). Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing. Neurochemistry International, 60(1), 70-79. [Link]

-

Kim, J. H., et al. (2007). Synthesis of pyrene-1-carbaldehyde nanorods and emission tuning by the fluorescent ratiometric change. Semantic Scholar. [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrofluorometric measurements of the dispersion state of pyrenedodecanoic acid and its uptake by cultured cells and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I | MDPI [mdpi.com]

- 6. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of the fluorescence probe, 12-(1-pyrenyl)dodecanoic acid (Journal Article) | ETDEWEB [osti.gov]

- 8. Pyrene-labeled lipids as tools in membrane biophysics and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Membrane lipid fluidity and its effect on the activation energy of membrane-associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemodex.com [chemodex.com]

- 11. researchgate.net [researchgate.net]

- 12. Continuous spectrofluorometric measurements of uptake by cultured cells of 12-(1-pyrene)-dodecanoic acid from its complex with albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quenching of fluorescence of pyrene-substituted lecithin by tetracyanoquinodimethane in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Luminescence quenching of pyrene-labelled fluorescent dendrons by surface anchoring of ruthenium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fluorescence imaging of pyrene-labeled lipids in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Excitation and Emission Spectra of 12-(1-Pyrene)dodecanoic Acid

Introduction: The Unique Photophysical Properties of a Versatile Probe

12-(1-Pyrene)dodecanoic acid (PDAO) is a fluorescent fatty acid analog that has garnered significant attention in various scientific disciplines, particularly in biophysical and pharmaceutical research. Its utility stems from the remarkable sensitivity of its fluorescence emission to the surrounding microenvironment. This guide provides a comprehensive overview of the photophysical principles governing the excitation and emission spectra of PDAO, detailed experimental protocols for its characterization, and insights into the interpretation of its spectral data. For researchers, scientists, and drug development professionals, a thorough understanding of PDAO's fluorescence characteristics is paramount for its effective application in studying membrane dynamics, drug delivery systems, and cellular uptake mechanisms.

The core of PDAO's functionality lies in the pyrene moiety, a polycyclic aromatic hydrocarbon with a well-defined electronic structure. When excited by ultraviolet light, pyrene exhibits a characteristic structured monomer emission. However, in environments where PDAO molecules can come into close proximity, an additional, broad, and red-shifted emission band, known as the excimer, is observed. The ratio of the excimer to monomer emission intensity (Ie/Im) is a powerful indicator of the local concentration and mobility of the probe, providing invaluable information about the system under investigation.

I. Fundamental Photophysics of this compound

The fluorescence of PDAO is a multi-step process involving the absorption of a photon, subsequent electronic transitions, and the emission of a photon of lower energy. A Jablonski diagram, adapted for PDAO, provides a clear visualization of these events.

Caption: Jablonski diagram illustrating the photophysical processes of PDAO, including monomer and excimer fluorescence.

Upon excitation, typically around 340 nm, a PDAO molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, it can return to the ground state via several pathways:

-

Monomer Emission: An isolated, excited PDAO molecule can relax directly to the ground state, emitting a photon. This results in a characteristic structured fluorescence spectrum with peaks typically observed between 375 nm and 400 nm.

-

Excimer Formation and Emission: If an excited PDAO molecule encounters a ground-state PDAO molecule within a critical distance (typically a few angstroms) during its excited-state lifetime, they can form a transient excited-state dimer, or "excimer". This excimer is unstable in the ground state and, upon relaxation, emits a single photon of lower energy than the monomer emission. This results in a broad, structureless emission band at longer wavelengths, generally centered around 475 nm.[1]

The formation of the excimer is a diffusion-controlled process, meaning its efficiency is dependent on the local concentration and the viscosity of the medium. This concentration-dependent emission is the key to many of PDAO's applications.

II. Spectral Characteristics of PDAO: Monomer vs. Excimer

The fluorescence spectrum of PDAO provides a wealth of information. The key features to analyze are the positions and relative intensities of the monomer and excimer emission bands.

Monomer Emission

The monomer emission of PDAO, like that of pyrene, exhibits a fine structure with several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is particularly sensitive to the polarity of the solvent. In more polar solvents, the I₁/I₃ ratio is higher. This phenomenon, known as the "pyrene polarity index," can be used to probe the local polarity of the environment in which the PDAO molecule resides.[2]

Excimer Emission

The appearance of the broad excimer band is a clear indication of PDAO aggregation. The ratio of the excimer intensity (Ie) to the monomer intensity (Im) is a direct measure of the extent of excimer formation. This ratio is influenced by several factors:

-

Concentration: As the concentration of PDAO increases, the probability of an excited monomer encountering a ground-state monomer increases, leading to a higher Ie/Im ratio.

-

Environment: In environments that promote the close packing of PDAO molecules, such as in micelles, liposomes, or other aggregated states, excimer formation is favored.[1]

-

pH: The ionization state of the carboxylic acid headgroup of PDAO can influence its aggregation behavior and, consequently, the Ie/Im ratio.[3]

-

Temperature: Temperature affects both the viscosity of the medium and the kinetics of excimer formation and dissociation.

The following table summarizes the typical spectral characteristics of PDAO in different states:

| State | Excitation Maxima (λex) | Emission Maxima (λem) | Key Spectral Features |

| Monomer | ~343 nm[4] | ~378 nm, ~398 nm (structured)[1] | Structured emission with a polarity-sensitive I₁/I₃ ratio. |

| Excimer | ~343 nm[4] | ~475 nm (broad, structureless)[1] | Broad, red-shifted emission band. |

III. Experimental Protocols for Measuring PDAO Fluorescence Spectra

Accurate and reproducible measurement of PDAO's fluorescence spectra is crucial for obtaining meaningful data. The following protocols provide a framework for such measurements.

A. Sample Preparation

Proper sample preparation is critical to avoid artifacts and ensure the integrity of the measurements.

1. Stock Solution Preparation:

-

Solvent Selection: PDAO is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution (e.g., 1-10 mM) in a high-purity, spectroscopy-grade solvent.

-

Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C to protect it from light and prevent solvent evaporation. PDAO is generally stable, but it is good practice to prepare fresh dilutions for each experiment.

2. Working Solution Preparation:

-

Aqueous Solutions: For studies in aqueous buffers, it is often necessary to first dissolve the PDAO in a small amount of a water-miscible organic solvent (e.g., ethanol or DMSO) before diluting it into the aqueous phase. The final concentration of the organic solvent should be kept to a minimum (typically <1% v/v) to avoid perturbing the system under study.

-

Concentration Range:

-

To observe primarily monomer emission , use low micromolar or nanomolar concentrations of PDAO.

-

To study excimer formation , higher concentrations will be required, often in the micromolar to millimolar range, depending on the solvent and other experimental conditions. The critical micelle concentration (CMC) of PDAO in aqueous solution is in the range of 1-2 µM, and significant excimer formation is observed above this concentration.[1]

-

B. Instrumentation and Settings

A standard spectrofluorometer is used for these measurements. The following are recommended starting parameters, which should be optimized for the specific instrument and experimental goals.

| Parameter | Recommended Setting | Rationale and Considerations |

| Excitation Wavelength (λex) | 343 nm[4] | This wavelength corresponds to a strong absorption band of the pyrene moiety. |

| Emission Wavelength Range | 350 - 600 nm | This range will capture both the monomer and excimer emission bands. |

| Excitation Slit Width | 2 - 5 nm | A narrower slit provides better spectral resolution but lower signal intensity. |

| Emission Slit Width | 2 - 5 nm | A narrower slit provides better spectral resolution but lower signal intensity. |

| Scan Speed | 100 - 500 nm/min | Slower scan speeds improve the signal-to-noise ratio. |

| Integration Time | 0.1 - 1.0 seconds | Longer integration times increase signal but also increase the risk of photobleaching. |

| Detector Voltage (PMT Gain) | Optimize for signal | Adjust to obtain a strong signal without saturating the detector. |

Self-Validating System: To ensure the reliability of the data, it is essential to perform control experiments. This includes measuring the background fluorescence of the solvent and any other components in the sample besides PDAO. For comparative studies, all instrument settings must be kept constant across all measurements.

IV. Application: Determination of Critical Micelle Concentration (CMC)

A key application of PDAO is the determination of the CMC of surfactants or the self-aggregation of PDAO itself. The principle is based on the dramatic increase in excimer formation when micelles are formed.

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using PDAO fluorescence.

Experimental Protocol:

-

Prepare a series of solutions with a fixed, low concentration of PDAO (e.g., 0.5 µM) and varying concentrations of the surfactant of interest, spanning the expected CMC.

-

Incubate the samples for a sufficient time to allow for equilibration (e.g., 30 minutes at a constant temperature).

-

Measure the fluorescence emission spectrum of each sample using the instrument settings described above.

-

Determine the Ie/Im ratio for each surfactant concentration. The intensity of the excimer (Ie) is typically measured at the peak of the excimer band (~475 nm), and the intensity of the monomer (Im) is measured at the peak of one of the monomer bands (e.g., ~378 nm).

-

Plot the Ie/Im ratio as a function of the surfactant concentration. A sharp increase in the Ie/Im ratio will be observed at the CMC. The CMC is determined from the inflection point of this curve.

V. Advanced Considerations and Troubleshooting

-

Inner Filter Effects: At high concentrations of PDAO, the absorption of the excitation light or re-absorption of the emitted light can lead to a non-linear relationship between fluorescence intensity and concentration. To minimize these effects, it is advisable to use dilute solutions and a 90° detection geometry.

-

Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical degradation of the pyrene fluorophore. Use the lowest necessary excitation intensity and minimize the exposure time.

-

Oxygen Quenching: Dissolved oxygen can quench the fluorescence of pyrene. For quantitative measurements, such as fluorescence lifetime determinations, it may be necessary to deoxygenate the solutions by purging with an inert gas like nitrogen or argon.

VI. Conclusion

This compound is a powerful fluorescent probe with a rich and informative emission spectrum. Its ability to report on its local environment through changes in monomer and excimer emission makes it an invaluable tool for researchers in various fields. By understanding the fundamental photophysical principles and employing rigorous experimental techniques, scientists can harness the full potential of PDAO to gain critical insights into complex biological and chemical systems. This guide provides the foundational knowledge and practical protocols to enable the effective and accurate use of this versatile molecule.

VII. References

-

Grieser, F., & Thistlethwaite, P. (1987). Pressure-area isotherms and fluorescence behaviour of 12-(1-pyrenyl) dodecanoic acid at the air-aqueous solution interface. Chemical physics letters, 141(1-2), 108-114. [Link]

-

Kunjappu, J. T., & Somasundaran, P. (1995). Aggregation behavior of 12-(1-pyrenyl)dodecanoic acid in homogeneous and micellar solutions. Langmuir, 11(2), 525-529. [Link]

-

Chattopadhyay, A., & London, E. (1984). Fluorimetric determination of critical micelle concentration avoiding interference from detergent charge. Analytical biochemistry, 139(2), 408-412. [Link]

-

Umemura, M., et al. (2018). Design of Pyrene–Fatty Acid Conjugates for Real-Time Monitoring of Drug Delivery and Controllability of Drug Release. ACS Omega, 3(3), 3126-3133. [Link]

-

Gatt, S., et al. (1981). Spectrofluorometric measurements of the dispersion state of pyrenedodecanoic acid and its uptake by cultured cells and liposomes. Biochemistry, 20(25), 7373-7378. [Link]

-

Krajnc, A., & Stefane, B. (1978). The Synthesis of the Fluorescence Probe, 12-(1-Pyrenyl)dodecanoic Acid. Croatica Chemica Acta, 51(2), 181-184. [Link]

-

Al-Soubbati, A., et al. (2012). A meticulous focus on the determination of critical micelle concentration employing fluorescence spectroscopy. Journal of Fluorescence, 22(5), 1269-1277. [Link]

-

Agilent Technologies. (2014). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Application Note. [Link]

-

Narayanan, P., & Wiener, D. O. (2015). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. Journal of Biological Chemistry, 290(3), 1465-1478. [Link]

-

Gatt, S., et al. (1988). Continuous spectrofluorometric measurements of uptake by cultured cells of 12-(1-pyrene)-dodecanoic acid from its complex with albumin. The Biochemical journal, 253(2), 377–380. [Link]

-

Pal, S., et al. (2023). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics, 25(15), 10567-10578. [Link]

-

Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards. Section A, Physics and chemistry, 80A(3), 389–399. [Link]

-

Munk, B. H., et al. (2011). Experimental and Theoretical Studies of the Photophysical Properties of 2- and 2,7-functionalized Pyrene Derivatives. Journal of the American Chemical Society, 133(44), 17796-17808. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Somasundaran, P., & Kunjappu, J. T. (1989). Aggregation behavior of 12-(1-pyrenyl)dodecanoic acid in homogeneous and micellar solutions. Langmuir, 5(2), 525-529. [Link]

-

ISS, Inc. (n.d.). References. Retrieved from [Link]

-

Fibach, E., et al. (1988). Flow cytofluorometric analysis of the uptake of the fluorescent fatty acid pyrene-dodecanoic acid by human peripheral blood cells. Cytometry, 9(6), 525-528. [Link]

-

Kunjappu, J. T., & Somasundaran, P. (1995). Aggregation behavior of 12-(1-pyrenyl)dodecanoic acid in homogeneous and micellar solutions. Langmuir, 11(2), 525-529. [Link]

-

Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards. Section A, Physics and chemistry, 80A(3), 389–399. [Link]

Sources

- 1. Spectrofluorometric measurements of the dispersion state of pyrenedodecanoic acid and its uptake by cultured cells and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Aggregation behavior of 12-(1-pyrenyl)dodecanoic acid in homogeneous and micellar solutions (Journal Article) | OSTI.GOV [osti.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

An In-Depth Technical Guide to the Critical Micelle Concentration of Pyrene Dodecanoic Acid

This guide provides a comprehensive technical overview of the critical micelle concentration (CMC) of 12-pyrenyldodecanoic acid (PDA). It is intended for researchers, scientists, and drug development professionals who utilize this versatile molecule in their work. We will delve into the fundamental principles of micellization, the unique photophysical properties of pyrene that make it an exceptional probe, a detailed experimental protocol for CMC determination, and the relevance of these measurements in applied sciences.

Introduction: The Dual Identity of Pyrene Dodecanoic Acid

12-pyrenyldodecanoic acid is a fascinating molecule that holds a dual identity. On one hand, as an amphiphilic molecule with a hydrophobic pyrene head and a dodecanoic acid tail, it can self-assemble into micelles. On the other hand, and more commonly, it is employed as a highly sensitive fluorescent probe to determine the CMC of other surfactants and polymer systems.[1][2] Its utility stems from the unique sensitivity of the pyrene fluorophore's emission spectrum to the polarity of its local microenvironment.[3] Understanding the CMC is paramount in fields like drug delivery, where micelles are used to encapsulate and transport hydrophobic drugs, and in material science for the development of novel nanostructures.[4][5]

Part 1: The Physicochemical Principles of Micellization

Micelles are thermodynamically stable, colloidal aggregates of amphiphilic molecules that form spontaneously in a solvent above a certain concentration, known as the critical micelle concentration (CMC).[6][7] This self-assembly is primarily driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules minimize their contact with water by forming a core, while the hydrophilic heads remain exposed to the aqueous environment.

The CMC is a fundamental property of a surfactant and is influenced by several factors:

-

Molecular Structure: The length of the hydrophobic tail and the nature of the hydrophilic headgroup significantly impact the CMC. Longer hydrophobic chains generally lead to lower CMCs.[8][9]

-

Temperature: The effect of temperature on the CMC can be complex. For many non-ionic surfactants, an increase in temperature leads to a decrease in CMC.[9][10]

-

pH: For surfactants with ionizable headgroups, like the carboxylic acid of PDA, pH plays a crucial role. At low pH, the carboxylic acid is protonated and less soluble, which can promote micellization and lower the CMC. Conversely, at high pH, the deprotonated carboxylate group increases hydrophilicity and can increase the CMC.[10]

-

Ionic Strength: The addition of electrolytes to solutions of ionic surfactants can decrease the CMC by reducing the electrostatic repulsion between the charged headgroups.[8][11]

Pyrene dodecanoic acid itself, with its pyrene moiety and a 12-carbon fatty acid chain, possesses the necessary amphiphilicity to form micelles.[1] However, its primary value in this context is as a reporter molecule, leveraging its fluorescent properties to signal the onset of micellization in a system.

Part 2: The Pyrene Fluorescence Probe Method for CMC Determination

The power of pyrene as a fluorescent probe lies in the vibronic fine structure of its emission spectrum.[12] Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), denoted as the I₁/I₃ ratio, is highly sensitive to the polarity of the pyrene molecule's immediate surroundings.[3][13] This phenomenon is often referred to as the "Py scale" of solvent polarity.[13]

-

In a polar environment , such as water, the I₁ peak is more intense, resulting in a high I₁/I₃ ratio (typically around 1.7-1.9).[14]

-

In a non-polar (hydrophobic) environment , like the core of a micelle, the intensity of the I₃ peak increases relative to the I₁ peak, leading to a significantly lower I₁/I₃ ratio (typically in the range of 1.0-1.3).[11][14]

When PDA is used to determine the CMC of a surfactant, it partitions between the aqueous phase and the hydrophobic micellar cores as they begin to form. This partitioning leads to a distinct change in the I₁/I₃ ratio, which can be plotted against the logarithm of the surfactant concentration. The resulting sigmoidal curve has an inflection point that corresponds to the CMC.[11][15]

Below is a diagram illustrating the principle of using PDA to determine the CMC.

Caption: Partitioning of PDA and the corresponding change in the I₁/I₃ fluorescence ratio.

Part 3: Experimental Protocol for Determining the CMC of Pyrene Dodecanoic Acid

This section provides a detailed, step-by-step methodology for determining the CMC of a surfactant using pyrene dodecanoic acid as a fluorescent probe.

Materials and Reagents

-

Pyrene Dodecanoic Acid (PDA)

-

Surfactant of interest

-

High-purity water (e.g., Milli-Q or equivalent)

-

Spectro-grade solvent for PDA stock solution (e.g., ethanol or acetone)

-

Volumetric flasks and pipettes

-

Fluorometer cuvettes (quartz)

Instrumentation

-

A fluorescence spectrophotometer (fluorometer) capable of measuring emission spectra.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

PDA Stock Solution: Prepare a stock solution of PDA in a suitable organic solvent (e.g., 1 mM in ethanol). The low aqueous solubility of pyrene derivatives necessitates this step.[16]

-

Surfactant Stock Solution: Prepare a concentrated stock solution of the surfactant in high-purity water at a concentration well above the expected CMC.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions with varying surfactant concentrations, bracketing the expected CMC.

-

To each surfactant solution, add a small, constant volume of the PDA stock solution such that the final concentration of PDA is very low (typically in the range of 0.2 to 1.0 µM).[17] The final concentration of the organic solvent should be kept minimal (e.g., < 0.1% v/v) to avoid affecting the micellization process.[16]

-

It is crucial to ensure the PDA concentration remains constant across all samples.[16]

-

Allow the samples to equilibrate for a set period (e.g., 30 minutes to several hours) at a constant temperature to ensure thermodynamic equilibrium is reached.[17]

-

-

Data Acquisition:

-

Set the fluorometer to record the emission spectrum of pyrene.

-

Excitation Wavelength: Typically set around 334-345 nm.[18][19]

-

Emission Scan Range: Scan the emission from approximately 350 nm to 450 nm to capture the full vibronic fine structure of pyrene.[19]

-

Record the fluorescence emission spectrum for each sample.

-

-

Data Analysis:

-

From each spectrum, determine the fluorescence intensities of the first (I₁, ~372 nm) and third (I₃, ~383 nm) vibronic peaks.[19]

-

Calculate the I₁/I₃ ratio for each surfactant concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

-

The resulting plot should be a sigmoidal curve. The CMC is determined from the inflection point of this curve. This can be done by fitting the data to a Boltzmann-type sigmoidal equation or by finding the point of maximum change in the first derivative of the curve.[11][20]

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for CMC determination using the pyrene fluorescence method.

Part 4: Data Interpretation and Key Considerations

Quantitative Data Summary

The expected I₁/I₃ ratios for pyrene in different environments are summarized below. The exact CMC value for PDA itself will depend on the experimental conditions (pH, temperature, ionic strength).

| Microenvironment | Expected I₁/I₃ Ratio Range |

| Aqueous (Polar) | 1.7 - 1.9 |

| Micellar Core (Non-polar) | 1.0 - 1.3 |

Self-Validating System and Potential Pitfalls

The pyrene fluorescence method is a self-validating system because the I₁/I₃ ratios at concentrations well below and well above the CMC should fall within the expected ranges for polar and non-polar environments, respectively. Any significant deviation may indicate experimental issues.

Potential Pitfalls:

-

Pyrene Concentration: The concentration of the pyrene probe must be low enough to not significantly perturb the micellization process itself.[17]

-

Impurities: Surfactant purity is critical, as impurities can affect the CMC. It is advisable to use highly purified surfactants.[17]

-

Photobleaching: Prolonged exposure to the excitation light can lead to photobleaching of the pyrene probe. Minimize exposure time during measurements.

-

Excimer Formation: At higher concentrations, pyrene can form excited-state dimers (excimers), which exhibit a broad, structureless emission at longer wavelengths (~465 nm).[21][22] While excimer formation can also be used to determine CMC, it can interfere with the analysis of the monomer emission if not accounted for.

-

Temperature Control: Micellization is a temperature-dependent process. Ensure all measurements are performed at a constant, controlled temperature.[6][10]

Part 5: Applications in Research and Drug Development

The determination of the CMC is a critical step in the development of micelle-based drug delivery systems. PDA and similar pyrene-based probes are invaluable tools in this area.

-

Formulation Development: Understanding the CMC allows for the optimization of drug formulations to ensure that the surfactant concentration is sufficient for micelle formation and stable drug encapsulation.[23][24]

-

Drug Release Studies: Changes in the microenvironment of a pyrene probe can be used to monitor the disruption of micelles and the subsequent release of an encapsulated drug.[23]

-

Biomembrane Studies: Pyrene-fatty acid conjugates like PDA can be incorporated into lipid bilayers to study membrane fluidity and the interactions of drugs with cell membranes.[2][25]

-

Characterizing Polymeric Micelles: The pyrene fluorescence method is widely used to determine the critical aggregation concentration (CAC) of amphiphilic block copolymers that self-assemble into polymeric micelles.[26]

Conclusion

Pyrene dodecanoic acid is a powerful and versatile tool for probing the formation of micelles and other self-assembled nanostructures. Its unique photophysical properties provide a highly sensitive and reliable method for determining the critical micelle concentration, a parameter of fundamental importance in both basic research and applied fields such as drug development. By following a rigorous experimental protocol and being mindful of potential pitfalls, researchers can leverage the I₁/I₃ ratio of pyrene fluorescence to gain critical insights into the behavior of amphiphilic systems.

References

- Factors affecting critical micelle concentration and micellar size. (n.d.). Pharmaceutical Drugs and Dosage: Surfactants and micelles.

-

Critical micelle concentration. (n.d.). Wikipedia. Retrieved from [Link].

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved from [Link].

-

Mohr, A., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B. Retrieved from [Link].

-

Mohr, A. (2007). A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. SciSpace. Retrieved from [Link].

-

A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. (n.d.). ACS Publications. Retrieved from [Link].

-

Anyone here got a SOP for CMC determination using pyrene? (2018, July 6). Reddit. Retrieved from [Link].

-

The Py scale of solvent polarities. (n.d.). Canadian Science Publishing. Retrieved from [Link].

-

1-Pyrenedodecanoic acid | CAS#:69168-45-2. (n.d.). Chemsrc. Retrieved from [Link].

-

Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. (n.d.). NIH. Retrieved from [Link].

-

Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). (n.d.). The Royal Society of Chemistry. Retrieved from [Link].

-

The Py scale of solvent polarities. Solvent effects on the vibronic fine structure of pyrene fluorescence and empirical correlations with ET and Y values. (n.d.). ResearchGate. Retrieved from [Link].

-

CRITICAL MICELLE CONCENTRATION CMC Micelles ASSOCIATED COLLOID KRAFT temperature STABILITY STRUCTURE. (2024, September 27). YouTube. Retrieved from [Link].

-

Factors affecting CMC of Micelle. (2020, March 17). YouTube. Retrieved from [Link].

-

Fluorescence Emission of Pyrene in Surfactant Solutions. (n.d.). USC. Retrieved from [Link].

-

On the determination of the critical micelle concentration by the pyrene 1:3 ratio method. (n.d.). ResearchGate. Retrieved from [Link].

-

Pyrenedecanoic acid | C26H28O2 | CID 162908. (n.d.). PubChem - NIH. Retrieved from [Link].

-

2.5. Critical Micelle Concentration Measurement. (n.d.). Bio-protocol. Retrieved from [Link].

-

Pyrene absorption can be a convenient method for probing critical micellar concentration (cmc) and indexing micellar polarity. (2006, February 1). PubMed. Retrieved from [Link].

-

A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. (2007, November 15). PubMed. Retrieved from [Link].

-

Variations of the pyrene polarity ratio I1/I3 with the surfactant concentration for [CnE-Ad-ECn] at 298 K. (n.d.). ResearchGate. Retrieved from [Link].

-

Design of Pyrene–Fatty Acid Conjugates for Real-Time Monitoring of Drug Delivery and Controllability of Drug Release. (2018, March 28). ACS Omega. Retrieved from [Link].

-

Determination of the critical micelle concentration (CMC): Excitation... (n.d.). ResearchGate. Retrieved from [Link].

-

(PDF) Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. (n.d.). ResearchGate. Retrieved from [Link].

-

Drug delivery of lipophilic pyrenyl derivatives by encapsulation in a water soluble metalla-cage. (n.d.). PubMed. Retrieved from [Link].

-

Self-assembly of anionic pyrene derivatives with cationic surfactants bearing a tetradecyl chain. (n.d.). ResearchGate. Retrieved from [Link].

-

Self-assembly of cationic pyrene nanotubes. (n.d.). RSC Publishing. Retrieved from [Link].

-

Influence of chain length of pyrene fatty acids on their uptake and metabolism by Epstein-Barr-virus-transformed lymphoid cell lines from a patient with multisystemic lipid storage myopathy and from control subjects. (n.d.). PMC - NIH. Retrieved from [Link].

-

Acid-assisted self-assembly of pyrene-capped tyrosine ruptures lysosomes to induce cancer cell apoptosis. (2024, May 15). PMC - NIH. Retrieved from [Link].

-